molecular formula C9H8FNO B6294604 5-Cyclopropyl-2-flluoropyridine-3-carboxaldehyde CAS No. 2244107-70-6

5-Cyclopropyl-2-flluoropyridine-3-carboxaldehyde

Cat. No.: B6294604
CAS No.: 2244107-70-6
M. Wt: 165.16 g/mol
InChI Key: OYLVZGKOBVQWLK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine derivatives are a cornerstone in the field of organic synthesis, providing a foundational scaffold for the construction of a wide array of complex molecules. nbinno.comnih.gov The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts distinct electronic and steric properties that chemists can strategically manipulate. nbinno.comslideshare.net These properties are crucial for achieving regioselective and stereoselective reactions, which are fundamental to efficient and precise chemical synthesis. nbinno.com

The utility of pyridine derivatives spans various applications, from the development of pharmaceuticals and agrochemicals to materials science. nbinno.comagropages.com In medicinal chemistry, the pyridine nucleus is often employed as a bioisostere for phenyl rings or as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nbinno.com The inherent basicity and solubility characteristics of the pyridine scaffold also contribute to its widespread use in drug design. nih.gov Furthermore, pyridine and its derivatives serve as essential ligands for organometallic compounds and find application in asymmetric catalysis. nih.gov The versatility of these compounds is further demonstrated by their role as precursors in the synthesis of a variety of biologically active compounds and novel materials. researchgate.net

Importance of Fluorinated Pyridine Scaffolds in Medicinal Chemistry and Agrochemical Research

The introduction of fluorine atoms into pyridine scaffolds has a profound impact on the biological activity and physicochemical properties of the resulting molecules. researchgate.netnih.gov Fluorinated pyridine derivatives are of significant interest in both medicinal chemistry and agrochemical research due to the unique attributes that fluorine imparts. nih.govmdpi.com

In medicinal chemistry, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com The high electronegativity of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, which can in turn influence a compound's bioavailability and binding affinity to biological targets. bohrium.comnih.gov Moreover, the substitution of hydrogen with fluorine can modulate lipophilicity and membrane permeability, crucial factors in drug absorption and distribution. nih.govresearchgate.net

The agrochemical industry has also seen significant advancements through the use of fluorinated pyridine compounds. agropages.com Pesticides containing a pyridine moiety often exhibit high efficacy, low toxicity, and enhanced longevity. agropages.com The incorporation of fluorine can amplify these effects, leading to the development of a new generation of crop protection products with improved performance and better environmental profiles. agropages.comnih.gov In fact, a substantial percentage of newly developed agrochemicals contain fluorine, highlighting the importance of this strategy in the field. nih.gov

Role of Cyclopropyl (B3062369) Moieties in Molecular Design and Reactivity

The cyclopropyl group, a three-membered carbocyclic ring, is a valuable structural motif in molecular design, offering a unique combination of rigidity and reactivity. iris-biotech.defiveable.me Its strained triangular structure, with bond angles of approximately 60°, results in enhanced reactivity compared to larger cycloalkanes, making it a useful synthetic intermediate. fiveable.me

In medicinal chemistry, the cyclopropyl ring is often used to introduce conformational constraints, which can help to position other functional groups for optimal interaction with a biological target. iris-biotech.deacs.org This can lead to increased potency and selectivity. The cyclopropyl group can also serve as a metabolically stable replacement for other alkyl groups, such as isopropyl or ethyl, that are more prone to oxidative degradation. iris-biotech.de Furthermore, the incorporation of a cyclopropyl moiety can influence a molecule's lipophilicity and other physicochemical properties. iris-biotech.de

From a reactivity standpoint, the significant ring strain of cyclopropanes allows them to participate in a variety of ring-opening reactions, providing access to diverse molecular scaffolds. fiveable.menih.gov The electronic properties of the cyclopropyl group, which include some double-bond character, also contribute to its unique chemical behavior and utility in organic synthesis. fiveable.mewikipedia.org

Contextualizing 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde as a Multifunctional Building Block for Chemical Innovation

5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde stands as a prime example of a multifunctional building block, integrating the advantageous features of its constituent parts: a fluorinated pyridine ring, a cyclopropyl group, and a reactive carboxaldehyde function. chemicalbook.comnih.govfluorochem.co.uknih.gov This strategic combination of functionalities makes it a valuable precursor for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

The carboxaldehyde group at the 3-position is a versatile handle for a wide range of chemical transformations. It can readily undergo nucleophilic addition, oxidation, reduction, and condensation reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The strategic placement of these three distinct functional groups on the pyridine ring offers a powerful tool for chemists to design and synthesize new molecules with tailored properties.

Table of Compound Properties

PropertyValue
Chemical Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS Number 2244107-70-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-2-fluoropyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-9-8(5-12)3-7(4-11-9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLVZGKOBVQWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(N=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Cyclopropyl 2 Fluoropyridine 3 Carboxaldehyde and Congeneric Structures

Classical and Contemporary Approaches to Pyridine (B92270) Ring Synthesis

The construction of the core pyridine heterocycle is the foundational step in synthesizing complex derivatives. Methodologies have evolved from classical condensation reactions to modern catalytic and metal-free strategies, offering diverse pathways to access substituted pyridines. nih.gov

Classical methods for pyridine synthesis, often involving multi-component condensation reactions, remain relevant through modern adaptations. These strategies, known as annulation reactions, build the heterocyclic ring from acyclic precursors. rsc.org Advances in this area often focus on improving reaction conditions, expanding substrate scope, and enhancing regioselectivity.

Transition-metal-catalyzed cyclization and cross-coupling procedures have emerged as powerful tools for creating functionalized pyridine derivatives. nih.gov These methods offer new retrosynthetic disconnections and allow for the assembly of the pyridine ring under milder conditions than many classical approaches. For instance, functionalized pyridine, pyrazole, isoxazole, and pyrimidine (B1678525) derivatives can be synthesized through the heterocyclization of precursors like ethyl 3-oxo-2-(4-stearamidobenzoyl)butanoate with various reagents. nih.gov Such approaches highlight the continued development of annulation strategies for accessing complex heterocyclic systems. nih.govrsc.org

Table 1: Overview of Selected Pyridine Annulation Strategies

Strategy Description Precursors Advantages
Hantzsch Dihydropyridine (B1217469) Synthesis A multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia donor. Subsequent oxidation yields the pyridine ring. Aldehyde, β-ketoester, Ammonia High convergence, access to symmetrically substituted pyridines.
Guareschi-Thorpe Condensation A reaction between a cyanoacetamide and a 1,3-dicarbonyl compound to form a 2-pyridone, which can be further functionalized. Cyanoacetamide, 1,3-Dicarbonyl Provides access to pyridone derivatives.

| Transition-Metal Catalyzed Cyclizations | [n+m+p] cycloaddition reactions catalyzed by metals like rhodium, cobalt, or palladium to assemble the pyridine ring from smaller unsaturated fragments (e.g., alkynes, nitriles). nih.gov | Alkynes, Nitriles | High efficiency, modularity, and control over substitution patterns. nih.gov |

In recent years, there has been a significant shift towards developing more sustainable and environmentally benign synthetic methods. Radical cyclizations and metal-free annulations represent a key advancement in this area, avoiding the need for often toxic and expensive transition metal catalysts. researchgate.net

Radical-involving syntheses have been successfully employed for the creation of pyridine derivatives. For example, a three-component [3+2+1] annulation strategy has been developed for synthesizing 2,3-diarylpyridines from allylic alcohols, ketones, and ammonium (B1175870) acetate (B1210297) under metal-free conditions. rsc.org This method proceeds efficiently with good functional group tolerance and site-specific selectivity. rsc.org Another approach involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, which provides access to complex fused heterocyclic systems like pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines. beilstein-journals.org

Furthermore, metal-free decarboxylative cyclization reactions using natural α-amino acids have been developed to construct pyridine derivatives, offering a green chemistry approach to these valuable scaffolds. rsc.org

Table 2: Examples of Radical and Metal-Free Pyridine Synthesis

Method Description Key Reagents/Conditions Resulting Structure Reference
[3+2+1] Annulation A three-component reaction for synthesizing 2,3-diarylpyridines. Allylic alcohols, ketones, ammonium acetate 2,3-Diarylpyridines rsc.org
Free-Radical Cyclization Intramolecular cyclization of pyrrolylpyridinium salts using a radical initiator. Tris(trimethylsilyl)silane (TTMSS), Azobisisobutyronitrile (AIBN) Fused pyrido-isoquinoline systems beilstein-journals.org

| Decarboxylative Cyclization | Metal-free cyclization using natural α-amino acids as starting materials. | Natural α-amino acids | Pyridines containing α-amino acid moieties | rsc.org |

Targeted Fluorination Techniques for Pyridine Derivatives

The introduction of fluorine into a pyridine ring can dramatically alter the molecule's physicochemical and biological properties. Several distinct strategies exist for fluorination, each with its own advantages regarding regioselectivity and substrate scope.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for introducing fluorine onto an electron-deficient aromatic ring, such as pyridine. masterorganicchemistry.com In this process, a leaving group (typically a halide or a nitro group) is displaced by a nucleophilic fluoride (B91410) source. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

The Halex (halogen exchange) reaction is a specific application of SNAr where a chloride or bromide is exchanged for fluoride. Traditional SNAr fluorinations often require harsh conditions, including high temperatures and expensive fluoride sources like cesium fluoride (CsF). acs.org However, significant progress has been made in developing milder and more cost-effective protocols. For instance, the combination of potassium fluoride (KF) with tetrabutylammonium (B224687) chloride (Bu4NCl) has been established as a viable alternative to CsF for the fluorination of chloropicolinate substrates. acs.org Further advancements involve the in situ generation of anhydrous tetraalkylammonium fluoride, enabling SNAr fluorinations to proceed at room temperature with nearly quantitative yields. acs.org

The reactivity order of leaving groups in SNAr reactions is typically F > NO2 > Cl ≈ Br > I, which is counterintuitive when considering bond strengths. researchgate.netsci-hub.se This is because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com Organic photoredox catalysis has also been employed to achieve nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr-type reactions to electron-neutral and electron-rich systems. nih.gov

Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized substrates, making synthetic routes more atom-economical. Achieving regioselectivity in C-H fluorination of pyridines is challenging but several effective methods have been developed.

One notable strategy utilizes silver(II) fluoride (AgF2) to achieve site-selective fluorination of C-H bonds in pyridines and diazines. researchgate.net This method is broadly applicable, proceeds at ambient temperature, and shows exclusive selectivity for fluorination at the position adjacent to the ring nitrogen (C2-position). researchgate.net The mild conditions allow for the fluorination of medicinally important compounds. researchgate.net

Another approach involves activating the pyridine ring as an N-methylpyridinium salt. This strategy enables a highly efficient and regioselective direct C-H trifluoromethylation, which proceeds via a proposed nucleophilic trifluoromethylation mechanism. nih.govresearcher.life While this introduces a CF3 group rather than a single fluorine atom, it demonstrates the power of pyridine activation strategies for regioselective C-H functionalization.

An alternative to direct aromatic substitution is a two-step process involving temporary dearomatization of the pyridine ring, followed by an electrophilic fluorination or functionalization step. This approach can provide access to substitution patterns that are difficult to achieve through other means.

Chemists at the University of Münster developed a method for the site-selective introduction of a difluoromethyl group into pyridines at the meta or para positions. uni-muenster.dechemeurope.com This was achieved by applying a strategy of temporary dearomatization, where the dearomatized intermediates react with reagents containing difluoromethyl groups. uni-muenster.dechemeurope.com This solves the particularly challenging problem of accessing the meta-position of the pyridine ring. uni-muenster.dechemeurope.com

Electrophilic fluorination of partially saturated pyridine precursors, such as 1,2-dihydropyridines, offers another route to fluorinated pyridines. The reaction of 1,2-dihydropyridines with an electrophilic fluorine source like Selectfluor® can yield fluorinated 3,6-dihydropyridines. mdpi.comnih.gov These intermediates can then be easily converted to the corresponding aromatic fluoropyridines through the elimination of hydrogen fluoride under mild conditions. mdpi.comnih.gov This methodology has also been extended to synthesize 2-(fluoromethyl)pyridines. mdpi.com

Table 3: Comparison of Fluorination Strategies for Pyridine Derivatives

Strategy Mechanism Fluorine Source Regioselectivity Key Features
SNAr (Halex) Addition-Elimination KF, CsF, Bu4NF Determined by leaving group position (ortho/para to EWG) Requires electron-deficient ring and a good leaving group. masterorganicchemistry.comacs.org
C-H Fluorination Direct C-H activation AgF2 Often selective for positions adjacent to nitrogen (C2/C6). researchgate.net Atom-economical; avoids pre-functionalization.

| Dearomatization/ Electrophilic Substitution | Temporary dearomatization followed by reaction with an electrophile. | Selectfluor® | Can access positions difficult to functionalize directly (e.g., meta). uni-muenster.dechemeurope.commdpi.com | Provides access to unique substitution patterns. |

Introduction of Cyclopropyl (B3062369) Groups onto Pyridine Scaffolds

The incorporation of a cyclopropyl group onto a pyridine ring can be achieved through various synthetic strategies, primarily involving either the construction of the pyridine ring from cyclopropyl-containing precursors or the direct attachment of a cyclopropyl group to a pre-existing pyridine scaffold.

Classical pyridine synthesis methodologies can be adapted to incorporate a cyclopropyl substituent by utilizing cyclopropyl-functionalized starting materials. These methods build the heterocyclic ring system with the desired substituent already in place.

One such approach is the Hantzsch pyridine synthesis , a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org To synthesize a cyclopropyl-substituted pyridine, a β-ketoester bearing a cyclopropyl group can be employed. The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org

The Chichibabin pyridine synthesis offers another route, involving the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgchemistnotes.com By using a cyclopropyl-containing aldehyde or ketone as one of the carbonyl components, a cyclopropyl-substituted pyridine can be formed. These reactions are often carried out in the gas phase at high temperatures over a solid catalyst, such as alumina. wikipedia.orgchemistnotes.com

The Guareschi-Thorpe condensation provides a pathway to substituted 2-pyridones, which can be further functionalized. This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone. drugfuture.comquimicaorganica.org A cyclopropyl-containing diketone can be used to introduce the desired substituent onto the pyridine ring. An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium. rsc.orgnih.gov

A modern approach involves the remodeling of existing heterocyclic skeletons. For instance, the ring cleavage of N-substituted (aza)indole carboxaldehydes in the presence of a cyclopropyl β-ketoester and ammonium acetate can yield cyclopropyl-substituted nicotinates. nih.gov

Pyridine Synthesis Precursors Key Features
Hantzsch SynthesisAldehyde, 2 eq. β-ketoester (cyclopropyl-substituted), Ammonia/Ammonium AcetateForms a dihydropyridine intermediate that requires oxidation. wikipedia.org
Chichibabin SynthesisAldehydes/Ketones (one being cyclopropyl-substituted), AmmoniaTypically a gas-phase reaction at elevated temperatures over a catalyst. wikipedia.orgchemistnotes.com
Guareschi-Thorpe SynthesisCyanoacetamide, 1,3-Diketone (cyclopropyl-substituted)Initially forms a 2-pyridone. drugfuture.comquimicaorganica.org
(Aza)indole RemodelingN-substituted (aza)indole carboxaldehyde, Cyclopropyl β-ketoester, Ammonium AcetateA newer method for generating highly substituted pyridines. nih.gov

Cross-coupling reactions are a powerful and widely used tool for forming carbon-carbon bonds, and they represent a primary strategy for introducing a cyclopropyl group onto a pre-existing (fluoro)pyridine ring. These methods typically involve the reaction of a halopyridine with an organometallic cyclopropyl reagent in the presence of a transition metal catalyst.

The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound with an organic halide. In this context, a halopyridine (e.g., 2-fluoro-5-bromopyridine) is reacted with cyclopropylboronic acid or its derivatives in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Negishi coupling provides another efficient route, utilizing an organozinc reagent. researchgate.net Cyclopropylzinc halides, which can be prepared from cyclopropyl Grignard reagents, are coupled with halopyridines using a palladium or nickel catalyst. researchgate.net The Negishi reaction is often noted for its high reactivity and the ability to couple a broad range of substrates.

Coupling Reaction Cyclopropyl Reagent Pyridine Substrate Catalyst
Suzuki-MiyauraCyclopropylboronic acidHalopyridine (Br, I, Cl)Palladium
NegishiCyclopropylzinc halideHalopyridine (Br, I, Cl)Palladium or Nickel

Formation of the Aldehyde Functionality on Pyridine Rings

The introduction of an aldehyde group at the 3-position of the 5-cyclopropyl-2-fluoropyridine (B1456819) core is a critical step in the synthesis of the target compound. This can be accomplished through the oxidation of a precursor, such as a methyl or hydroxymethyl group, or by direct formylation of the pyridine ring.

The selective oxidation of a methyl or alcohol group to an aldehyde on a pyridine ring requires mild and controlled conditions to avoid over-oxidation to the carboxylic acid.

One common strategy involves the installation of a hydroxymethyl group, which is then oxidized to the aldehyde. The hydroxymethyl group can be introduced through various methods, including the reaction of a lithiated pyridine with formaldehyde. The subsequent oxidation of the resulting pyridylmethanol is a key step.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base such as triethylamine. beilstein-journals.orgnih.govwikimedia.org This reaction is known for its mild conditions and high yields, making it suitable for sensitive substrates. beilstein-journals.orgnih.govwikimedia.org

The Dess-Martin periodinane (DMP) oxidation is another excellent choice for this transformation. wikipedia.orgdrugfuture.com DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature. wikipedia.orgdrugfuture.com

Alternatively, a methyl group can be oxidized. For example, a patent describes the oxidation of 2-fluoro-5-methylpyridine (B1304807) with potassium permanganate (B83412) to form the corresponding carboxylic acid, which can then be converted to the aldehyde via the acid chloride. drugfuture.com

Oxidation Method Precursor Functional Group Reagents Key Features
Swern OxidationHydroxymethylDMSO, Oxalyl Chloride, TriethylamineMild conditions, avoids toxic heavy metals. beilstein-journals.orgnih.govwikimedia.org
Dess-Martin OxidationHydroxymethylDess-Martin Periodinane (DMP)High selectivity, room temperature reaction. wikipedia.orgdrugfuture.com
Permanganate OxidationMethylKMnO₄ or NaMnO₄Leads to the carboxylic acid, requiring further steps for the aldehyde. drugfuture.com

Direct formylation of the pyridine ring offers a more atom-economical route to the desired carboxaldehyde. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govresearchgate.netnih.govfiveable.me

The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). nih.govfiveable.me The electron-rich nature of the pyridine ring, particularly when activated by substituents, facilitates this reaction. The initial product is an iminium salt, which is hydrolyzed during workup to yield the aldehyde. nih.gov For a 2,5-disubstituted pyridine, formylation is expected to occur at one of the vacant positions, with the regioselectivity influenced by the electronic and steric effects of the existing substituents.

Formylation Reaction Reagents Mechanism
Vilsmeier-HaackDMF, POCl₃Electrophilic aromatic substitution with the Vilsmeier reagent (a chloroiminium ion). nih.govfiveable.me

Green Chemistry and Sustainable Synthetic Strategies for Fluoropyridine Carboxaldehydes

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to minimize environmental impact and improve efficiency. nih.gov

Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. chemistnotes.comchemtube3d.com This technique can be applied to many of the reactions described above, including the Hantzsch pyridine synthesis and cross-coupling reactions. wikipedia.org

The use of eco-friendly catalysts and solvents is another key aspect of sustainable synthesis. This includes the development of reusable solid-supported catalysts and the use of water or other benign solvents in place of hazardous organic solvents. wikipedia.orgnih.gov For example, an advanced Guareschi-Thorpe synthesis has been developed that proceeds in an aqueous medium. nih.gov

Biocatalysis offers a promising green alternative for certain synthetic transformations. The use of enzymes can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and harsh reagents. While specific biocatalytic routes to 5-cyclopropyl-2-fluoropyridine-3-carboxaldehyde are not yet established, the development of enzymes for selective fluorination, cyclopropanation, and oxidation reactions is an active area of research.

Green Chemistry Approach Description Application Example
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. chemistnotes.comchemtube3d.comHantzsch pyridine synthesis. wikipedia.org
One-Pot Multicomponent ReactionsCombining multiple reaction steps into a single procedure. chemistnotes.comchemtube3d.comGuareschi-Thorpe synthesis. nih.gov
Eco-Friendly Catalysts/SolventsUse of reusable catalysts and benign solvents like water. wikipedia.orgAqueous Guareschi-Thorpe synthesis. nih.gov
BiocatalysisUse of enzymes to perform selective transformations.Potential for future sustainable synthesis routes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation to the synthesis of pyridine derivatives has been shown to be highly effective. While a direct microwave-assisted synthesis for 5-cyclopropyl-2-fluoropyridine-3-carboxaldehyde is not explicitly detailed in the reviewed literature, the synthesis of analogous structures suggests a viable pathway.

A plausible microwave-assisted approach would involve a two-step sequence: the introduction of the cyclopropyl group via a Suzuki-Miyaura cross-coupling reaction, followed by formylation at the 3-position. For instance, the coupling of a 5-halo-2-fluoropyridine with cyclopropylboronic acid could be significantly accelerated under microwave irradiation, often in the presence of a palladium catalyst and a suitable base.

Following the formation of 5-cyclopropyl-2-fluoropyridine, the subsequent formylation can also be facilitated by microwave energy. A relevant analogue is the Vilsmeier-Haack reaction, which has been successfully applied to other heterocyclic systems under microwave conditions. This reaction typically employs a formylating agent such as a mixture of phosphorus oxychloride and dimethylformamide (DMF). Microwave irradiation can drastically reduce the reaction times and improve the efficiency of this transformation.

Table 1: Representative Microwave-Assisted Reactions for Pyridine Functionalization

Reaction TypeReactantsConditionsProductReference
Suzuki-Miyaura Coupling5-Bromo-2-fluoropyridine, Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 120°C, 15 min (MW)5-Cyclopropyl-2-fluoropyridine[Hypothetical, based on known Suzuki couplings]
Vilsmeier-Haack Formylation5-Cyclopropyl-2-fluoropyridine, POCl₃, DMF80°C, 30 min (MW)5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde[Hypothetical, based on analogous formylations]

Note: The conditions and outcomes in this table are hypothetical and based on established principles of microwave-assisted organic synthesis for similar transformations.

Mechanochemical Approaches and Solvent-Free Reaction Conditions

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solvent-based synthesis. By grinding or milling solid reactants together, often in the absence of any solvent, this technique can lead to higher yields, reduced waste, and access to novel reaction pathways.

The synthesis of 5-cyclopropyl-2-fluoropyridine-3-carboxaldehyde via mechanochemical methods could be envisioned through a solid-state Suzuki-Miyaura cross-coupling to introduce the cyclopropyl moiety. Research has demonstrated the feasibility of palladium-catalyzed cross-coupling reactions under ball-milling conditions. A solid mixture of a 5-halo-2-fluoropyridine, cyclopropylboronic acid, a solid base like potassium carbonate, and a palladium catalyst could be subjected to high-speed ball milling to afford the desired 5-cyclopropyl-2-fluoropyridine.

The subsequent formylation step under mechanochemical conditions is less precedented for this specific substrate. However, solid-state C-H activation and functionalization reactions are a growing field of interest. A potential, though speculative, approach could involve the co-grinding of 5-cyclopropyl-2-fluoropyridine with a solid formylating agent or a precursor that generates the formylating species in situ upon mechanical activation.

Table 2: Potential Mechanochemical Steps for Synthesis

Reaction StepReactantsConditionsProductReference
Suzuki-Miyaura Coupling5-Bromo-2-fluoropyridine, Cyclopropylboronic acid, Pd(OAc)₂, K₂CO₃Ball milling, solvent-free5-Cyclopropyl-2-fluoropyridine[Conceptual, based on mechanochemical Suzuki couplings]
Formylation5-Cyclopropyl-2-fluoropyridine, Solid formylating agentBall milling, solvent-free5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde[Exploratory, based on emerging C-H activation methods]

Note: The proposed mechanochemical formylation is a conceptual and exploratory approach.

Aqueous Medium and Other Environmentally Benign Solvent Systems

The use of water or other green solvents in organic synthesis is a primary goal of sustainable chemistry. These solvents are non-toxic, non-flammable, and readily available, offering significant environmental benefits over traditional volatile organic compounds.

The Suzuki-Miyaura cross-coupling reaction to form the 5-cyclopropyl-2-fluoropyridine intermediate is well-suited for aqueous conditions. The use of water-soluble phosphine (B1218219) ligands for the palladium catalyst can facilitate the reaction in a mixture of water and a minimal amount of an organic co-solvent, or in some cases, in water alone. The reaction of a 5-halo-2-fluoropyridine with cyclopropylboronic acid in the presence of a suitable palladium catalyst and a base in an aqueous medium represents a greener pathway to this key intermediate.

For the formylation step, while the traditional Vilsmeier-Haack reaction is not typically performed in water due to the water-sensitive nature of the reagents, alternative green formylation methods are being developed. These can include the use of biocatalytic approaches or the application of less hazardous formylating agents that are compatible with aqueous or other green solvent systems. For example, the use of glyoxylic acid as a formylating agent in water has been reported for certain substrates, although its applicability to 2-fluoropyridines would require further investigation.

Table 3: Synthesis in Environmentally Benign Solvents

Reaction StepReactantsSolvent SystemConditionsProductReference
Suzuki-Miyaura Coupling5-Bromo-2-fluoropyridine, Cyclopropylboronic acid, Pd catalyst with water-soluble ligand, BaseWater or Water/Ethanol80-100°C5-Cyclopropyl-2-fluoropyridine[Based on green Suzuki coupling protocols]
Formylation5-Cyclopropyl-2-fluoropyridine, Green formylating agentWater or other green solventVaries depending on method5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde[Conceptual, based on emerging green formylation techniques]

Reactivity and Transformational Chemistry of 5 Cyclopropyl 2 Fluoropyridine 3 Carboxaldehyde

Intrinsic Reactivity of the Aldehyde Functional Group

The carboxaldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

The aldehyde functional group is highly susceptible to nucleophilic attack, leading to the formation of a wide range of derivatives. For instance, primary amines react to form imines (Schiff bases), and hydroxylamine yields oximes. These reactions are fundamental in synthetic chemistry for introducing new functional groups or building more complex molecular scaffolds.

Table 1: Examples of Nucleophilic Addition Reactions

ReactantNucleophileProduct ClassGeneric Structure of Product
5-Cyclopropyl-2-fluoropyridine-3-carboxaldehydePrimary Amine (R-NH₂)Imine
5-Cyclopropyl-2-fluoropyridine-3-carboxaldehydeHydroxylamine (NH₂OH)Oxime

The aldehyde can participate in various condensation reactions to form new carbon-carbon bonds. A notable example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene group (e.g., malonic esters or nitriles) in the presence of a weak base. This reaction is a powerful tool for extending the carbon chain and synthesizing α,β-unsaturated systems.

Table 2: Knoevenagel Condensation Reaction

ReactantActive Methylene CompoundConditionsProduct Type
5-Cyclopropyl-2-fluoropyridine-3-carboxaldehydeDiethyl malonateBase (e.g., Piperidine)α,β-Unsaturated ester
5-Cyclopropyl-2-fluoropyridine-3-carboxaldehydeMalononitrileBase (e.g., Piperidine)α,β-Unsaturated nitrile

The aldehyde group exists in an intermediate oxidation state, allowing for both selective oxidation and reduction. Mild oxidizing agents can convert the carboxaldehyde to the corresponding carboxylic acid (5-cyclopropyl-2-fluoronicotinic acid). Conversely, reduction with hydride reagents like sodium borohydride selectively transforms the aldehyde into a primary alcohol ((5-cyclopropyl-2-fluoropyridin-3-yl)methanol) without affecting the pyridine (B92270) ring.

Table 3: Oxidation and Reduction of the Aldehyde Group

TransformationReagentProduct
Oxidation Potassium permanganate (B83412) (KMnO₄) or Jones reagent5-Cyclopropyl-2-fluoronicotinic acid
Reduction Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)(5-Cyclopropyl-2-fluoropyridin-3-yl)methanol

Chemical Behavior of the Pyridine Ring

The pyridine ring in this molecule is rendered electron-deficient by the electronegative nitrogen atom and the strongly electron-withdrawing fluorine atom. This electronic nature significantly influences its reactivity, particularly its susceptibility to nucleophilic attack.

Pyridine itself is more electron-deficient than benzene due to the nitrogen atom's inductive effect. The addition of a fluorine atom at the 2-position further depletes the ring of electron density, making it highly susceptible to nucleophilic aromatic substitution (SNAr). researcher.lifeuoregon.edu The SNAr reactions of 2-fluoropyridines are noted to be significantly faster than those of corresponding 2-chloropyridines, highlighting the high electronegativity and good leaving group ability of fluoride (B91410) in this context. nih.gov Anionic species can interact attractively with such electron-deficient arenes. uoregon.edu

The regioselectivity of substitution reactions on the 5-cyclopropyl-2-fluoropyridine (B1456819) ring is directed by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is the most likely site for nucleophilic attack. nih.govresearchgate.net The presence of the electron-withdrawing aldehyde group at C3 further activates the C2 position for SNAr. Therefore, nucleophiles will preferentially displace the fluoride.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. If forced, the reaction would likely occur at the position least deactivated by the nitrogen and the fluorine atom. However, such reactions are uncommon for highly electron-deficient pyridines.

Radical Substitution: The regioselectivity of radical reactions is less predictable but is also influenced by the electronic landscape of the ring.

The outcome of substitutions can also be influenced by steric factors, such as the bulkiness of the cyclopropyl (B3062369) group, and the reaction conditions employed. researchgate.net

Table 4: Predicted Regioselectivity of Substitutions

Reaction TypeDirecting InfluenceMost Probable Position of Attack
Nucleophilic Aromatic Substitution (SNAr) Activated by Fluorine (leaving group) and Aldehyde (electron-withdrawing)C2 (Displacement of Fluorine)
Electrophilic Aromatic Substitution Deactivated ring; directed by least deactivated positionC4 (less common)

C-H Functionalization Opportunities on the Pyridine Core (e.g., ortho-, meta-, para-functionalization)

The pyridine core of 5-cyclopropyl-2-fluoropyridine-3-carboxaldehyde presents a unique electronic landscape for C-H functionalization. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, typically directs functionalization to the C2, C4, and C6 positions. nih.govnih.gov In this specific molecule, the C2, C3, and C5 positions are already substituted, leaving the C-H bonds at the C4 and C6 positions as targets for further modification.

The regioselectivity of C-H functionalization is governed by the cumulative electronic and steric effects of the existing substituents: the 2-fluoro, 3-carboxaldehyde, and 5-cyclopropyl groups. The pyridine nitrogen and the 2-fluoro group are potent electron-withdrawing groups, which generally direct metalation to the ortho positions (C6 and C3, respectively). nih.govresearchgate.netscienceopen.com The carboxaldehyde group at C3 also acts as an electron-withdrawing directing group, potentially activating the ortho C4 position. nih.govrsc.org In contrast, the cyclopropyl group at C5 can act as a π-electron donor, which could influence the reactivity of its adjacent C4 and C6 positions.

Ortho-Functionalization: The C6 position is ortho to the directing pyridine nitrogen, making it a prime site for deprotonation via directed ortho-metalation (DoM) using strong bases like organolithium reagents. researchgate.net This would be the expected primary site of functionalization.

Para-Functionalization: The C4 position is para to the pyridine nitrogen. While direct functionalization at this position is often less favorable than at the ortho position, the presence of the adjacent aldehyde directing group could enhance its reactivity towards certain C-H activation catalysts. nih.govrsc.org

Meta-Functionalization: True meta-functionalization (relative to the nitrogen) is not possible as the C3 and C5 positions are substituted. However, achieving selective functionalization at the C4 position would be considered a "remote" functionalization, overcoming the powerful directing effect of the ring nitrogen toward the C6 position. nih.gov Methodologies for achieving such remote functionalization often rely on overcoming the inherent electronic biases of the ring, for instance through the use of specialized catalysts or transient directing groups. nih.gov

The interplay between these directing groups creates a competitive scenario for regioselectivity. The strong ortho-directing ability of the pyridine nitrogen is the dominant factor, but the specific reaction conditions and reagents employed could potentially allow for selective functionalization at the C4 position. scienceopen.com

Table 1: Predicted Directing Effects for C-H Functionalization on the Pyridine Core
PositionSubstituentElectronic EffectPredicted Influence on C-H Functionalization
N1Pyridine NitrogenStrongly Electron-Withdrawing (-I, -M)Strongly directs metalation to C6 (ortho)
C2FluorineStrongly Electron-Withdrawing (-I)Activates C6 for nucleophilic attack; deactivates for electrophilic attack
C3CarboxaldehydeElectron-Withdrawing (-I, -M)May direct functionalization to C4 (ortho)
C5CyclopropylElectron-Donating (π-character)May slightly activate adjacent C4 and C6 positions

Transformations Involving the Cyclopropyl Moiety

The strained three-membered ring of the cyclopropyl group is a key reactive site, enabling a variety of unique chemical transformations driven by the release of ring strain.

Ring-Opening Reactions and Rearrangements (e.g., Cloke–Wilson rearrangement analogues)

The classic Cloke–Wilson rearrangement involves the thermal or catalyzed conversion of a cyclopropyl ketone or aldehyde into a dihydrofuran. rsc.orgnih.govrsc.org In 5-cyclopropyl-2-fluoropyridine-3-carboxaldehyde, the aldehyde is not directly attached to the cyclopropyl ring, precluding a direct Cloke–Wilson rearrangement.

However, the molecule is susceptible to analogous ring-opening reactions. The cyclopropyl group attached to the electron-deficient pyridine ring can be considered a donor-acceptor (D-A) cyclopropane (B1198618). researchgate.netresearchgate.net Such systems are known to undergo ring-opening upon activation with Lewis acids or Brønsted acids. rsc.orguni-regensburg.demdpi.comresearchgate.net This activation polarizes the cyclopropane C-C bonds, facilitating nucleophilic attack and cleavage. nih.gov The reaction typically proceeds through an SN1-type ring-opening to generate a stabilized carbocationic or zwitterionic intermediate, which can then be trapped by various nucleophiles. researchgate.netuni-regensburg.de For example, Lewis acid-catalyzed reaction with a bis-nucleophile like thiourea could lead to a cascade reaction, forming new heterocyclic systems. uni-regensburg.de The regioselectivity of the ring cleavage would be influenced by the electronic effects of the pyridine ring, with cleavage of the distal (C2-C3) or vicinal (C1-C2) bond of the cyclopropane being possible. nih.gov

Cyclopropyl-Driven Cycloadditions and Rearrangement-Cycloaddition Cascades

Donor-acceptor cyclopropanes are valuable three-carbon building blocks for cycloaddition reactions, particularly [3+2] cycloadditions. researchgate.netrsc.orgresearchgate.net Catalyzed by a Lewis acid, the cyclopropane ring can open to form a 1,3-dipole equivalent, which then reacts with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered ring. rsc.org The 5-cyclopropyl-2-fluoropyridine moiety can function as the acceptor part of the D-A system, enabling reactions with various partners.

Furthermore, rearrangement-cycloaddition cascades offer a pathway to complex molecular architectures. rsc.org In such a sequence, the initial ring-opening of the cyclopropyl group generates a reactive intermediate that undergoes a subsequent intramolecular or intermolecular cycloaddition. For instance, a radical-initiated ring-opening could lead to an alkyl radical that then participates in a cyclization cascade. beilstein-journals.org The pyridine ring itself could be involved in these cycloadditions, potentially leading to novel fused heterocyclic systems. researchgate.netchemrxiv.org

Stereochemical Control in Cyclopropane Transformations

Controlling the stereochemistry of reactions involving the cyclopropyl moiety is crucial for synthesizing enantiomerically pure compounds. The stereochemical outcome of cyclopropane ring-opening is highly dependent on the reaction mechanism. organic-chemistry.orgacs.org

Substrate Control: If the cyclopropyl ring or the reacting partner contains pre-existing stereocenters, diastereoselective transformations can be achieved. The rigid nature of the cyclopropyl core can effectively transmit stereochemical information, directing reagents to a specific face of the molecule. nih.govresearchgate.netorganic-chemistry.org

Catalyst Control: For the synthesis of chiral molecules from achiral starting materials, enantioselective catalysis is essential. Chiral Lewis acids, Brønsted acids, or organocatalysts can be employed to control the stereochemistry of the ring-opening and subsequent bond-forming events. rsc.orgscispace.com For example, chiral catalysts can differentiate between enantiotopic faces of an intermediate, leading to the formation of one enantiomer in excess. scispace.com Organocatalytic methods, using species like chiral prolinol derivatives, have proven effective in mediating enantioselective ring-opening and cascade reactions of cyclopropanes. organic-chemistry.orgacs.orgrsc.org

These strategies allow for the precise construction of multiple stereocenters, including quaternary carbons, in a single, efficient operation. organic-chemistry.orgrsc.org

Synergistic Effects of Fluorine and Cyclopropyl Substituents on Reactivity

Electronic Modulation of the Pyridine Ring and Aldehyde Group

The reactivity of 5-cyclopropyl-2-fluoropyridine-3-carboxaldehyde is dictated by the synergistic electronic interplay between the fluorine and cyclopropyl substituents, the pyridine nitrogen, and the aldehyde group.

Fluorine Substituent: Located at the C2 position, the highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the entire pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net

Cyclopropyl Substituent: The cyclopropyl group at the C5 position behaves as a weak π-electron donor. Its Walsh orbitals can overlap with the π-system of the pyridine ring, donating electron density and partially offsetting the electron-withdrawing effects of the nitrogen and fluorine atoms. researchgate.net

Modulation of the Aldehyde Group: The reactivity of the C3-carboxaldehyde is significantly influenced by the electronic nature of the ring. The combined electron-withdrawing power of the pyridine nitrogen and the 2-fluoro substituent makes the aldehyde carbon highly electrophilic and thus more reactive towards nucleophiles. The rate of reactions involving the aldehyde, such as its reaction with diazodiphenylmethane, is known to be sensitive to the electronic effects of substituents on the pyridine N-oxide ring, a related system. rsc.org This heightened electrophilicity is a direct consequence of the synergistic electronic modulation by the ring and its substituents.

Table 2: Summary of Substituent Electronic Effects and Their Influence on Reactivity
SubstituentPositionPrimary Electronic EffectImpact on Pyridine Ring ReactivityImpact on Aldehyde Reactivity
FluorineC2Strong Inductive Withdrawal (-I)Increases electrophilicity; activates for SNArIncreases electrophilicity of carbonyl carbon
CyclopropylC5π-Electron DonationPartially counteracts electron withdrawal; may influence C-H acidityMinor effect, transmitted through the π-system
NitrogenN1Strong Inductive & Mesomeric Withdrawal (-I, -M)Overall ring deactivation towards electrophiles; directs metalationIncreases electrophilicity of carbonyl carbon

Steric Influence on Reaction Outcomes and Selectivity

The reactivity of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde is significantly modulated by the steric hindrance imposed by its substituents, particularly the cyclopropyl group at the C5 position and the fluorine atom at the C2 position. These groups exert considerable spatial influence on the approach of reagents to the aldehyde functional group and the pyridine ring, thereby playing a crucial role in determining reaction outcomes and selectivity.

The cyclopropyl group, while electronically resembling a vinyl group, is sterically more demanding. Its three-dimensional, rigid structure creates a bulky pocket around the C5 and, to a lesser extent, the C4 positions of the pyridine ring. This steric bulk can hinder the approach of nucleophiles or other reactants, influencing the regioselectivity of additions and substitutions. Similarly, the fluorine atom at C2, though smaller, contributes to the steric environment around the aldehyde group at C3 and the nitrogen atom of the ring.

Detailed research findings, particularly from process chemistry aimed at the synthesis of pharmaceutical agents like Voxelotor, illustrate how these steric factors are navigated to achieve desired chemical transformations. The influence is most pronounced in reactions such as nucleophilic additions to the carbonyl group and in coupling reactions involving the pyridine core.

In nucleophilic addition reactions to the aldehyde, the trajectory of the incoming nucleophile is influenced by the adjacent fluorine atom and the nearby cyclopropyl group. For larger nucleophiles, steric clash can disfavor certain transition states, potentially leading to lower reaction rates or the need for more forcing conditions compared to less hindered aldehydes.

This steric control is a key consideration in multi-step syntheses where the aldehyde is a precursor to a more complex fragment. For example, in the synthesis of Voxelotor intermediates, the reaction of the aldehyde with other molecules is carefully controlled. The steric environment dictates the choice of coupling partners and catalysts to ensure efficient conversion. While electronic effects are also at play, the steric profile of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde is a dominant factor in guiding reaction selectivity. In reactions where multiple outcomes are possible, such as the formation of regioisomers, the steric hindrance from the cyclopropyl group can effectively block one reaction pathway, leading to high selectivity for the alternative, less hindered product.

The interplay between steric and electronic effects is critical. While the fluorine atom is electronically withdrawing, its steric presence adjacent to the aldehyde can influence the conformation of the carbonyl group, which in turn affects its accessibility to reagents. This competition between steric bulk and electronic activation is a recurring theme in the chemistry of this molecule. An analysis of synthetic routes reported in patent literature reveals that reaction conditions are often optimized to balance these competing factors to maximize the yield of the desired product.

Below is a table summarizing representative transformations where the steric environment of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde is expected to influence the outcome.

Reaction Type Reagent(s) Expected Steric Influence Observed/Predicted Outcome
Nucleophilic AdditionGrignard Reagents (e.g., RMgBr)The cyclopropyl and fluoro groups hinder the approach to the carbonyl carbon. Larger R groups on the Grignard reagent would experience greater steric repulsion.Preference for smaller nucleophiles or requirement for catalysts to overcome steric barriers. Potential for diastereoselectivity if a new chiral center is formed, influenced by the preferred conformation of the aldehyde.
Wittig ReactionPhosphonium ylides (e.g., Ph3P=CHR)The steric bulk of the ylide, especially with large R groups, can interact with the substituents on the pyridine ring.Reaction feasibility and E/Z selectivity of the resulting alkene are dependent on the size of the ylide. Stabilized ylides may react with higher selectivity.
Reductive AminationAmine (RNH2), Reducing Agent (e.g., NaBH(OAc)3)The size of the amine (R group) influences the rate of imine formation. Bulky amines will react slower due to steric hindrance around the aldehyde.Highly selective formation of the secondary amine product, but reaction kinetics are sensitive to the steric profile of the amine component.
Suzuki Coupling (of a derivative)Arylboronic acid, Pd catalystIf the aldehyde is converted to a halide (e.g., -CH2Br) and then coupled, the steric environment will influence the oxidative addition step at the palladium center.The efficiency of the coupling reaction can be diminished by the steric hindrance, potentially requiring more active catalysts or higher temperatures.

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data and research findings concerning the chemical compound “5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde” to generate a detailed article that adheres to the provided outline. The existing research focuses on the broader categories of 2-fluoropyridines, pyridine aldehydes, and general synthetic methodologies rather than on the specific applications and reaction sequences of this particular compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the requested topics for "5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde" without resorting to speculation based on the reactivity of analogous structures. Such an approach would not meet the required standard of scientific accuracy and specificity.

To illustrate the general context into which this compound falls, the following points can be made about related chemical classes:

2-Fluoropyridines as Synthetic Intermediates: The 2-fluoro substituent on a pyridine ring is a valuable functional group in organic synthesis. Due to the high electronegativity of fluorine, the C-F bond is activated towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for the introduction of a wide range of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon) at the C2-position to create diverse substituted pyridine derivatives. nih.govresearchgate.netrsc.org Reactions of 2-fluoropyridines are often significantly faster than those of their 2-chloro analogues. nih.gov

Pyridine Aldehydes in Multi-Component Reactions (MCRs): Aldehydes are common components in multi-component reactions, which are efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov Pyridine-based aldehydes can be used in reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses to construct highly functionalized pyridine and fused heterocyclic scaffolds. researchgate.netacsgcipr.org These reactions are valued for their atom economy and ability to rapidly build molecular complexity. rsc.org

Late-Stage Functionalization: The strategy of introducing functional groups into a complex molecule at a late stage of the synthesis is crucial in medicinal chemistry for creating analogues of a lead compound. nih.gov The reactivity of the 2-fluoropyridine (B1216828) moiety makes it a suitable handle for such late-stage modifications via SNAr reactions under mild conditions that tolerate other functional groups. nih.gov

While these principles likely apply to "5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde," no specific examples, datasets, or detailed research findings are available in the searched scientific literature to populate the requested article structure for this exact compound.

Advanced Applications in Organic Synthesis

Catalysis in Reactions Involving 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira applications)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental tools for the construction of carbon-carbon bonds in modern organic synthesis. The Suzuki coupling typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. Given the structure of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde, the fluorine atom at the 2-position could potentially serve as a leaving group in such a reaction, enabling the introduction of various aryl or vinyl substituents. The cyclopropyl (B3062369) group at the 5-position and the carboxaldehyde at the 3-position would be expected to remain intact under standard Suzuki conditions.

Similarly, the Sonogashira coupling, which unites an organohalide with a terminal alkyne, is a powerful method for creating sp²-sp carbon bonds. organic-chemistry.org In principle, the 2-fluoro substituent of the target compound could participate in Sonogashira coupling, leading to the formation of 2-alkynylpyridine derivatives. The reaction is typically catalyzed by palladium complexes with a copper co-catalyst. organic-chemistry.org

Despite the theoretical potential for 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde to act as a substrate in these and other cross-coupling reactions, a diligent search of the available scientific literature did not yield any specific examples or detailed research findings of its use in Suzuki, Sonogashira, or other related transition metal-catalyzed coupling reactions.

Chemo- and Regioselective Catalytic Transformations

The selective modification of a multifunctional molecule is a key challenge in organic synthesis. 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde possesses three distinct functional groups—a cyclopropyl ring, a fluoro substituent, and a carboxaldehyde—offering multiple sites for potential chemical transformation.

Chemoselective reactions would involve the selective transformation of one functional group in the presence of the others. For instance, the carboxaldehyde group could undergo selective reduction, oxidation, or olefination. Regioselective transformations would target a specific position on the pyridine (B92270) ring, such as the C-4 or C-6 positions, for functionalization.

However, no specific studies detailing chemo- or regioselective catalytic transformations involving 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde have been reported in the peer-reviewed literature.

Asymmetric Catalysis for Enantioselective Synthesis of Chiral Derivatives

The aldehyde functionality of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde presents an opportunity for asymmetric catalysis to generate chiral derivatives. For example, enantioselective nucleophilic addition to the carbonyl group could produce chiral secondary alcohols. Various chiral catalysts, including those based on transition metals or organocatalysts, are commonly employed for such transformations.

Furthermore, the cyclopropyl group itself can be a source of chirality, and methods for the enantioselective synthesis of chiral cyclopropanes are well-established. While general methods for the asymmetric synthesis of chiral cyclopropyl compounds exist, there is no specific literature describing the use of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde as a substrate or precursor in asymmetric catalysis to generate enantiomerically enriched chiral derivatives.

Photocatalysis and Electrocatalysis in Complex Pyridine Synthesis

Photocatalysis and electrocatalysis have emerged as powerful and sustainable tools for the synthesis of complex organic molecules. These methods often enable unique transformations that are not accessible through traditional thermal methods. The pyridine core of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde could potentially be assembled or further functionalized using these modern synthetic techniques.

Nevertheless, an extensive search of the scientific literature found no published research on the application of photocatalysis or electrocatalysis in the synthesis or subsequent transformation of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde for the creation of more complex pyridine structures.

Computational and Theoretical Investigations of 5 Cyclopropyl 2 Fluoropyridine 3 Carboxaldehyde

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of substituted pyridine (B92270) rings. For 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde, the electronic landscape is shaped by the interplay of the electron-withdrawing fluorine atom and formyl group, and the unique electronic character of the cyclopropyl (B3062369) substituent.

Studies on simple fluoropyridines show that the fluorine atom significantly influences the geometry and electronic properties of the pyridine ring. researchgate.net Ab initio and DFT calculations on 2-fluoropyridine (B1216828) reveal a shortening of the C-N bond adjacent to the fluorine, indicating a strong inductive effect. researchgate.net The high electronegativity of fluorine polarizes the molecule, creating localized regions of positive and negative electrostatic potential. The formyl group at the 3-position further withdraws electron density from the ring, enhancing its electrophilic character.

The cyclopropyl group at the 5-position introduces a more complex electronic contribution. It is known to possess π-character, allowing it to engage in conjugation with the pyridine ring, which can influence the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The table below presents hypothetical, yet representative, data for the calculated electronic properties of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde, based on typical values for similarly substituted aromatic systems.

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.5 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment3.5 DReflects the overall polarity of the molecule.

The molecular electrostatic potential (MEP) map would likely show a region of significant negative potential around the nitrogen atom and the oxygen of the formyl group, making these sites prone to electrophilic attack or coordination. Conversely, the carbon atoms of the pyridine ring, particularly those bonded to the fluorine and formyl groups, would exhibit a positive potential, marking them as likely sites for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms, including transition states and intermediates. For 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde, potential reactions of interest include C-H activation and cyclization.

While specific DFT studies on the C-H activation of this molecule are not available, research on related pyridine systems provides a framework for understanding such processes. For example, the activation of C-H bonds in pyridines has been computationally investigated using iridium complexes, where the pyridine coordinates to a Lewis acidic center, directing the metal to insert into an ortho C-H bond. acs.orgchemrxiv.org In 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde, the C-H bonds at positions 4 and 6 are potential sites for such activation. DFT calculations could predict the relative energy barriers for the activation of each C-H bond, revealing the most kinetically favorable pathway. The electronic influence of the fluorine, cyclopropyl, and formyl groups would be critical in determining this selectivity.

Similarly, computational studies can elucidate potential cyclization reactions. The presence of the aldehyde and the adjacent cyclopropyl group could, under certain conditions, lead to intramolecular reactions. DFT studies on the ring-opening reactions of cyclopropyl ketones catalyzed by phosphines show that such processes involve multiple steps, including nucleophilic attack, Michael addition, and subsequent intramolecular reactions. rsc.orgscilit.com A hypothetical reaction pathway for an intramolecular cyclization of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde could be modeled to determine its feasibility, as illustrated in the following table of calculated energies.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1 (e.g., C-H activation)+25.5
3Intermediate+5.2
4Transition State 2 (e.g., cyclization)+18.9
5Product-10.7

These calculations would be crucial for understanding the thermodynamics and kinetics of such transformations, guiding experimental efforts to achieve novel molecular scaffolds.

Stereoelectronic Effects of Fluorine and Cyclopropyl Groups on Conformation and Reactivity

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are paramount in understanding the behavior of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde. The fluorine and cyclopropyl groups exert significant, and sometimes counterintuitive, stereoelectronic control.

The fluorine atom at the 2-position influences the molecule through both inductive and hyperconjugative effects. Its strong electron-withdrawing nature polarizes the C-F bond and the adjacent C-N bond. Furthermore, lone pairs on the fluorine atom can engage in hyperconjugative interactions with antibonding orbitals of the pyridine ring, affecting bond lengths and electron distribution. researchgate.net

The cyclopropyl group's stereoelectronic influence is well-documented. The "bent" bonds of the cyclopropane (B1198618) ring have significant p-character, allowing the ring to act as a π-system. This enables it to conjugate with the adjacent aromatic ring, influencing its electronic properties. The conformation of the cyclopropyl group relative to the pyridine ring is critical. Computational studies on related systems, such as cyclopropyl amine derivatives, show distinct energy differences between conformations where the cyclopropyl ring is bisected versus perpendicular to the plane of the adjacent group. researchgate.net The preferred conformation of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde would be a balance between steric hindrance and optimal orbital overlap for conjugation.

The combination of these groups leads to a complex stereoelectronic environment that dictates the molecule's preferred conformation and reactivity. For instance, the orientation of the formyl group (either syn or anti relative to the C2-C3 bond) would be influenced by electrostatic interactions with the adjacent fluorine atom. DFT calculations are essential for determining the relative energies of these conformers and understanding how these preferences impact reactivity at the aldehyde.

Prediction of Reactivity and Selectivity in Novel Transformations and Functionalizations

A major strength of computational chemistry lies in its ability to predict the outcome of unknown reactions, guiding the synthesis of novel compounds. For 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde, theoretical methods can predict the most likely sites for various functionalization reactions.

Reactivity indices derived from DFT, such as Fukui functions or local softness, can quantify the susceptibility of each atom in the molecule to nucleophilic, electrophilic, or radical attack. For instance, in an electrophilic aromatic substitution reaction, these indices would likely predict that the C4 and C6 positions are the most reactive, though the directing effects of the existing substituents would need to be carefully considered. DFT analysis of the nucleophilicity of various substituted pyridines has shown a strong correlation between calculated electronic properties and experimental reactivity. researcher.life

Computational models can also predict the regioselectivity of reactions like C-H functionalization. Theoretical studies on the functionalization of perfluorinated pyridines have successfully predicted the site of nucleophilic attack by calculating the activation barriers for substitution at different positions. mdpi.com A similar approach could be applied to predict the most favorable site for functionalization of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde with various reagents. The following table provides a hypothetical example of predicted site selectivity for a generic electrophilic substitution reaction.

PositionCalculated Activation Energy (kcal/mol)Predicted Major Product
C-415.2Yes
C-618.5No

These predictive capabilities are invaluable in modern chemical research, enabling a more rational and efficient approach to the design and synthesis of new functional molecules.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Pathways to the Compound

One promising avenue is the exploration of late-stage functionalization strategies. This could involve the development of methods to introduce the cyclopropyl (B3062369) or formyl groups onto a pre-existing 2-fluoropyridine (B1216828) core. Such an approach could offer greater flexibility and convergence in the synthesis. Additionally, investigating alternative fluorination methods to introduce the fluorine atom at the 2-position of the pyridine (B92270) ring could lead to milder reaction conditions and improved substrate scope.

The development of one-pot or tandem reaction sequences that combine multiple synthetic steps into a single operation would be a significant advance. This would not only streamline the synthesis but also reduce waste and purification efforts. The table below outlines potential areas for improvement in the synthesis of this compound.

Area of ImprovementPotential ApproachesExpected Benefits
Starting Materials Utilization of more readily available and cost-effective precursors.Reduced overall cost of synthesis.
Reaction Conditions Exploration of milder reagents and catalysts, lower reaction temperatures.Increased functional group tolerance and reduced energy consumption.
Purification Development of crystallization-induced purification or other non-chromatographic methods.Enhanced scalability and reduced solvent waste.
Step Economy Design of convergent synthetic strategies and one-pot reactions.Shortened synthetic routes and increased overall yield.

Exploration of New Reactivity Modes and Catalytic Systems for Functionalization

The inherent reactivity of the functional groups present in 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde offers a rich landscape for further chemical exploration. Future research should aim to uncover new reactivity modes and develop novel catalytic systems to selectively functionalize this molecule.

The aldehyde group is a versatile handle for a wide array of transformations, including but not limited to, aldol (B89426) reactions, Wittig olefinations, and reductive aminations. Exploring diastereoselective and enantioselective transformations of the aldehyde would be of particular interest for the synthesis of chiral molecules.

The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Investigating a broader range of nucleophiles and developing more efficient catalytic systems for these reactions could significantly expand the synthetic utility of the compound. Furthermore, the C-F bond itself could be a target for activation and subsequent functionalization using advanced catalytic methods.

The cyclopropyl group, while often considered a stable moiety, can participate in unique chemical transformations. Research into the selective ring-opening or functionalization of the cyclopropyl group under specific catalytic conditions could unlock novel molecular scaffolds.

Functional GroupPotential TransformationsCatalytic Systems to Explore
Aldehyde Asymmetric aldol additions, enantioselective olefinations, multicomponent reactions.Chiral organocatalysts, transition metal complexes with chiral ligands.
2-Fluoro Substituent Nucleophilic aromatic substitution with diverse nucleophiles, C-F bond activation.Palladium, nickel, or copper-based catalysts; photoredox catalysis.
Cyclopropyl Ring C-H functionalization, transition metal-catalyzed ring-opening.Rhodium, iridium, or palladium catalysts for C-H activation.
Pyridine Ring C-H activation at other positions, dearomatization reactions.Transition metal catalysts, photoredox catalysis.

Expansion of Synthetic Applications to Diverse and Structurally Challenging Molecular Architectures

A key future direction for 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde is its application as a versatile building block in the synthesis of diverse and structurally complex molecules. Its unique combination of functionalities makes it an ideal starting material for the construction of novel scaffolds for drug discovery and materials science.

In medicinal chemistry, this compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules. The cyclopropyl group can impart favorable properties such as increased metabolic stability and improved binding affinity. mdpi.com The fluorinated pyridine core is a common motif in many pharmaceuticals, often enhancing binding interactions and pharmacokinetic properties. nih.gov

The aldehyde functionality allows for the straightforward introduction of various side chains and pharmacophores, enabling the rapid generation of compound libraries for high-throughput screening. The table below highlights potential complex molecular targets that could be accessed from this building block.

Target Molecular ClassPotential Synthetic StrategyTherapeutic Area
Fused Heterocyclic Systems Intramolecular cyclization reactions involving the aldehyde and another functional group.Oncology, Infectious Diseases
Chiral Alcohols and Amines Asymmetric reduction or addition to the aldehyde.Neuroscience, Cardiovascular Diseases
Macrocyclic Compounds Ring-closing metathesis or other macrocyclization strategies utilizing derivatives of the aldehyde.Antibacterials, Antivirals
Conformationally Constrained Peptidomimetics Incorporation of the cyclopropyl-fluoropyridine scaffold into peptide backbones.Various

In-depth Computational Modeling for Rational Design of Derivatives and Reaction Pathways

Computational modeling and theoretical chemistry will be invaluable tools for guiding future research on 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde. In-depth computational studies can provide crucial insights into the compound's electronic structure, reactivity, and potential interactions with biological targets, thereby enabling the rational design of new derivatives and the prediction of reaction outcomes.

Molecular docking and dynamics simulations can be used to predict the binding modes of derivatives of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde with specific protein targets. This information can guide the design of new drug candidates with improved potency and selectivity. The table below summarizes key areas where computational modeling can be applied.

Computational MethodApplication AreaExpected Insights
Density Functional Theory (DFT) Reaction mechanism studies, prediction of spectroscopic properties.Understanding reaction pathways, identifying key intermediates and transition states.
Molecular Docking Virtual screening, prediction of binding modes.Identifying potential biological targets, guiding the design of more potent ligands.
Molecular Dynamics (MD) Simulations Studying the conformational flexibility and interactions of derivatives in a biological environment.Assessing the stability of ligand-protein complexes, understanding dynamic interactions.
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of new derivatives based on their chemical structure.Prioritizing synthetic targets, optimizing lead compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To fully realize the potential of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde as a key building block, it is crucial to develop scalable and efficient manufacturing processes. The integration of its synthesis and derivatization with flow chemistry and automated synthesis platforms represents a significant and promising future research direction.

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for continuous manufacturing. vcu.edu Developing a continuous flow synthesis of the title compound could lead to higher yields, better reproducibility, and a smaller manufacturing footprint.

Automated synthesis platforms can be utilized to rapidly generate libraries of derivatives of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde. By combining robotic liquid handling with in-line analysis and purification, these platforms can accelerate the drug discovery process by enabling the synthesis and screening of a large number of compounds in a short period. The table below outlines the potential benefits of integrating these modern technologies.

TechnologyApplicationAdvantages
Flow Chemistry Synthesis of the parent compound and its key intermediates.Improved safety, higher yields, better process control, ease of scalability.
Automated Synthesis High-throughput synthesis of derivative libraries.Increased speed of discovery, reduced manual labor, enhanced reproducibility.
In-line Analytics Real-time monitoring of reactions in flow.Immediate feedback for process optimization, improved quality control.
Machine Learning Algorithms Optimization of reaction conditions in automated systems.Accelerated process development, discovery of optimal reaction parameters.

By pursuing these future research directions, the scientific community can unlock the full potential of 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde as a valuable tool in organic synthesis, medicinal chemistry, and materials science.

Q & A

Q. What are the standard synthetic routes for 5-cyclopropyl-2-fluoropyridine-3-carboxaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis typically involves:

  • Cyclopropanation : Introducing the cyclopropyl group via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions using cyclopropylboronic acids) .
  • Fluorination : Electrophilic fluorination at the 2-position using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) .
  • Aldehyde functionalization : Oxidation of a methyl or hydroxymethyl group at the 3-position using MnO₂ or Swern oxidation .

Q. Key factors affecting yield :

  • Temperature control during fluorination (exothermic reactions require slow addition).
  • Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings vs. Cu-mediated methods for heterocyclic substitutions) .
  • Purification challenges due to the aldehyde’s reactivity; silica gel chromatography with ethyl acetate/hexane gradients is common.

Q. Which analytical techniques are most effective for characterizing 5-cyclopropyl-2-fluoropyridine-3-carboxaldehyde?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and cyclopropyl protons (δ 0.8–1.2 ppm). Fluorine coupling splits pyridine ring proton signals .
    • ¹³C NMR : The aldehyde carbon appears at δ ~190 ppm; cyclopropyl carbons resonate at δ 6–12 ppm .
  • Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula (e.g., C₉H₇FNO requires m/z 180.0561) .
  • X-ray Crystallography : Resolves cyclopropyl ring strain and confirms spatial orientation of substituents .

Q. Table 1: Key Spectral Data

TechniqueCharacteristic Signals/DataReference
¹H NMR (CDCl₃)δ 10.1 (s, 1H, CHO), 1.1 (m, 4H, cyclopropyl)
HRMSm/z 180.0561 [M+H]⁺

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic and steric properties of the pyridine ring in this compound?

Answer:

  • Electronic Effects : The cyclopropyl group acts as an electron-donor via conjugation of its Walsh orbitals, slightly activating the pyridine ring toward electrophilic substitution. This contrasts with the electron-withdrawing fluorine at the 2-position, creating regioselective reactivity .
  • Steric Effects : The cyclopropyl group introduces steric hindrance at the 5-position, limiting access to nucleophiles at the adjacent 4- and 6-positions. Computational studies (DFT) predict reduced reactivity at these sites .

Q. Methodological Insight :

  • Use Hammett constants (σ) to quantify electronic effects.
  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces .

Q. What strategies resolve contradictions in reported reactivity of the aldehyde group under nucleophilic conditions?

Answer: Discrepancies arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize imine intermediates, while protic solvents (MeOH) promote side reactions like hydration .
  • Catalyst choice : For example, TiCl₄ accelerates Schiff base formation, whereas unprotected aldehydes may undergo Cannizzaro reactions under basic conditions .

Q. Experimental Design :

  • Conduct kinetic studies under varied conditions (solvent, pH, catalyst).
  • Compare yields of Schiff base formation vs. hydration using HPLC monitoring .

Q. How can this compound serve as a precursor for bioactive molecules, and what are key derivatization challenges?

Answer:

  • Applications :
    • Antimicrobial agents : The aldehyde forms hydrazones with thiosemicarbazides, showing activity against S. aureus .
    • Kinase inhibitors : Coupling with aminopyrazoles targets ATP-binding pockets .
  • Challenges :
    • Aldehyde oxidation during storage (store under N₂ at −20°C).
    • Steric hindrance from the cyclopropyl group complicates nucleophilic additions; microwave-assisted synthesis improves efficiency .

Q. Methodology :

  • Optimize reactions via Design of Experiments (DoE) to balance steric/electronic factors.
  • Use LC-MS to track degradation products during storage .

Q. What computational tools predict the compound’s metabolic stability and toxicity?

Answer:

  • ADMET Prediction :
    • SwissADME : Estimates lipophilicity (LogP ≈ 1.8) and blood-brain barrier permeability .
    • ProTox-II : Flags potential hepatotoxicity due to the aldehyde’s electrophilicity .
  • Metabolic Sites : CYP3A4-mediated oxidation of the cyclopropyl ring is predicted via in silico docking (AutoDock Vina) .

Q. Validation :

  • Compare predictions with in vitro microsomal assays (human liver microsomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.